molecular formula C6H11F2N3 B1490105 3,3-Difluoropiperidine-1-carboximidamide CAS No. 2014881-30-0

3,3-Difluoropiperidine-1-carboximidamide

Cat. No.: B1490105
CAS No.: 2014881-30-0
M. Wt: 163.17 g/mol
InChI Key: XKRXNRPKVLNYPR-UHFFFAOYSA-N
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Description

3,3-Difluoropiperidine-1-carboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a piperidine ring substituted with two fluorine atoms and a carboximidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoropiperidine-1-carboximidamide typically involves the following steps:

  • Starting Material: The synthesis begins with piperidine as the starting material.

  • Fluorination: The piperidine ring is fluorinated to introduce the two fluorine atoms at the 3,3-positions.

  • Carboximidamide Formation: The fluorinated piperidine is then reacted with a suitable reagent to introduce the carboximidamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactions and the use of specialized equipment to handle the reactive fluorine species safely.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoropiperidine-1-carboximidamide can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

3,3-Difluoropiperidine-1-carboximidamide has a wide range of applications in scientific research, including:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: The compound is being investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,3-Difluoropiperidine-1-carboximidamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in their activity and resulting in biological effects.

Comparison with Similar Compounds

3,3-Difluoropiperidine-1-carboximidamide is unique compared to other similar compounds due to its specific structural features. Some similar compounds include:

  • 3,3-Difluoropiperidine: Lacks the carboximidamide group.

  • 4,4-Difluoropiperidine: Similar structure but with fluorine atoms at different positions.

  • Piperidine: The parent compound without fluorine atoms.

Properties

IUPAC Name

3,3-difluoropiperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N3/c7-6(8)2-1-3-11(4-6)5(9)10/h1-4H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRXNRPKVLNYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=N)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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